Ethyl 6-(2-fluorophenyl)pyridazine-4-carboxylate
Overview
Description
Ethyl 6-(2-fluorophenyl)pyridazine-4-carboxylate is a useful research compound. Its molecular formula is C13H11FN2O2 and its molecular weight is 246.24 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Pyridazine derivatives, to which this compound belongs, have been found to interact with a variety of biological targets, depending on their specific structures and functional groups . They have been reported to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .
Mode of Action
The mode of action of a specific pyridazine derivative would depend on its structure and the target it interacts with. For instance, some pyridazine derivatives have been shown to inhibit enzymes, modulate receptor activity, or interfere with cellular processes .
Biochemical Pathways
Again, the specific biochemical pathways affected by “Ethyl 6-(2-fluorophenyl)pyridazine-4-carboxylate” would depend on its specific targets and mode of action. Pyridazine derivatives have been found to affect a variety of biochemical pathways, including those involved in inflammation, cancer, microbial infections, and more .
Result of Action
The molecular and cellular effects of “this compound” would be determined by its mode of action and the biochemical pathways it affects. These could potentially include changes in cellular signaling, gene expression, enzymatic activity, and more .
Biological Activity
Ethyl 6-(2-fluorophenyl)pyridazine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
This compound belongs to a class of pyridazine derivatives that have been explored for their anticancer properties. The presence of the fluorine atom in the phenyl ring is believed to enhance the compound's lipophilicity and bioavailability, which are crucial for its therapeutic efficacy.
Research indicates that compounds similar to this compound can inhibit various signaling pathways involved in tumorigenesis. Notably, they may affect:
- Phosphatidylinositol 3-kinase (PI3K) Pathway: Inhibition of this pathway can lead to reduced cell proliferation and increased apoptosis in cancer cells.
- VEGF Receptor Kinase: Some pyridazine derivatives have demonstrated significant cytotoxic activity against cancer cell lines by targeting VEGF receptors, which are critical for tumor angiogenesis .
3. Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. A comparative analysis with related compounds reveals:
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Fluorinated phenyl group | Anticancer activity |
Ethyl 6-bromo-pyridazine-4-carboxylate | Bromine substitution | Moderate anticancer properties |
Ethyl 6-(trifluoromethyl)pyridazine-4-carboxylate | Trifluoromethyl group | Enhanced biological activity |
The fluorine substitution at the 2-position of the phenyl ring is particularly noteworthy, as it has been associated with improved interaction profiles with target enzymes and receptors .
4.1 In Vitro Studies
In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including:
- HCT-116 (Colon Cancer): The compound demonstrated an IC50 value comparable to established chemotherapeutics, indicating its potential as a therapeutic agent .
- MCF-7 (Breast Cancer): It showed promising results with significant inhibition percentages against this cell line, comparable to imatinib, a standard treatment .
4.2 In Vivo Studies
Preliminary in vivo studies have indicated that derivatives of pyridazine compounds can effectively inhibit tumor growth in xenograft models. For instance, compounds structurally related to this compound have shown:
- Tumor growth inhibition rates exceeding those of traditional therapies.
- Potential mechanisms involving apoptosis induction through mitochondrial pathways .
5. Conclusion
This compound represents a promising candidate in anticancer drug development due to its significant biological activity and favorable SAR characteristics. Ongoing research is essential to fully elucidate its pharmacological profile and therapeutic potential.
Properties
IUPAC Name |
ethyl 6-(2-fluorophenyl)pyridazine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2/c1-2-18-13(17)9-7-12(16-15-8-9)10-5-3-4-6-11(10)14/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSOJTYWDLOJPML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN=C1)C2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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